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Cat. No.: B1321528
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Structural Analysis, Synthetic Pathways, and Medicinal Utility

Executive Summary

3-Hydroxy-4-methoxyphenylboronic acid (CAS 622864-48-6) is a functionalized aryl boronic
acid derived from the isovanillin scaffold.[1] Unlike its more common isomer (4-hydroxy-3-
methoxyphenylboronic acid), this compound offers a unique substitution pattern where the
boronic acid moiety acts as a bioisostere or reactive handle meta to the phenolic hydroxyl and
para to the methoxy group.

This specific geometry is critical in medicinal chemistry for accessing "Type 1I" kinase inhibitor
binding modes and for designing reversible covalent inhibitors of serine proteases. However, its
electron-rich core renders it susceptible to protodeboronation, requiring specific handling
protocols distinct from standard phenylboronic acids.

Physiochemical & Structural Profile[2][3][4]
Core Data Matrix
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Property Specification

CAS Number 622864-48-6

IUPAC Name (3-Hydroxy-4-methoxyphenyl)boronic acid
Molecular Formula C7HsBO4

Molecular Weight 167.95 g/mol

Melting Point 221-223 °C (Decomposes)

pKa (Boronic Acid) ~8.6 (Estimated)

Electronic Character Electron-rich (Activated Ring)

Solubility DMSO, Methanol, THF; Low in water

The Boroxine Equilibrium

Researchers must recognize that 3-Hydroxy-4-methoxyphenylboronic acid exists in a
dynamic equilibrium between its monomeric acid form and its trimeric anhydride (boroxine).[2]
This dehydration is driven by storage conditions (dryness/heat) and can affect stoichiometric
calculations in precise catalytic couplings.
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Figure 1: Equilibrium between monomeric acid and boroxine anhydride.
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Synthetic Architecture & Optimization[4]
Retrosynthetic Logic
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Direct borylation of 3-hydroxy-4-methoxyhalobenzenes requires protecting group strategies.[2]
The free phenol at position 3 is incompatible with standard lithium-halogen exchange reagents
(n-BuLi) due to deprotonation.[2] While Grignard routes are possible, they often lead to lower
yields due to the electron-rich nature of the ring.

Optimal Precursor: 5-Bromo-2-methoxyphenol (5-Bromoguaiacol). Strategy: Protection

Metal-Halogen Exchange
Borate Quench

Deprotection.[2]
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Figure 2: Validated synthesis route via Lithiation-Borylation.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.bldpharm.com/products/5720-07-0.html
https://www.bldpharm.com/products/5720-07-0.html
https://www.bldpharm.com/products/5720-07-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321528?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Validated Synthetic Protocol

Note: All steps must be performed under Argon/Nitrogen atmosphere.

e Protection: Dissolve 5-bromo-2-methoxyphenol (1.0 eq) in DCM. Add Imidazole (2.5 eq) and
TBS-CI (1.2 eq). Stir at RT for 4h. Aqueous workup yields the silyl ether.

» Borylation: Dissolve silyl ether in anhydrous THF. Cool to -78 °C. Add n-BulLi (1.1 eq)
dropwise over 30 min. Stir 1h. Add Triisopropyl borate (1.5 eq) rapidly. Allow to warm to RT
overnight.

e Hydrolysis: Quench with 2M HCI. Stir vigorously for 2h (cleaves both the isopropoxy
boronate and the TBS group). Extract with EtOAc.[3]

 Purification: Recrystallize from Water/Acetonitrile. Do not use silica gel chromatography
without buffering (e.g., 1% Et3N), as boronic acids bind irreversibly to silica.

Reactivity Profile: The Suzuki-Miyaura Coupling[4]
[5]

The Protodeboronation Challenge

This molecule is highly electron-rich (Methoxy + Hydroxy substituents).[2] In the presence of
palladium and base, it is prone to protodeboronation (replacement of -B(OH)2 with -H).[2]

e Mechanism: Facilitated by high pH and high temperature.

o Mitigation: Use mild bases (K3PO4 instead of NaOtBu) and anhydrous conditions where
possible.

Optimized Coupling Conditions
For coupling with Aryl Bromides/Chlorides:

o Catalyst: Pd(dppf)CI2[2]-DCM (Robust) or Pd-XPhos G3 (High turnover for difficult
substrates).[2]
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e Base: K3PO4 (2.0 eq).

e Solvent: 1,4-Dioxane/Water (4:[2]1) or Toluene/Water (if protodeboronation is observed).

o Temperature: 80-90 °C.[2]
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Figure 3: Catalytic cycle emphasizing the Transmetallation entry point.
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Medicinal Chemistry Applications
Reversible Covalent Inhibition

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.bldpharm.com/products/5720-07-0.html
https://www.bldpharm.com/products/5720-07-0.html
https://www.benchchem.com/product/b1321528/docs?utm_src=pdf-body-img#technical-guide-3-hydroxy-4-methoxyphenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321528?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The boronic acid moiety is a Lewis acid capable of forming a reversible covalent bond with
nucleophilic serine or threonine residues in enzyme active sites.

o Target Class: Serine Proteases (e.g., Thrombin, Proteasome).

e Mechanism: The boron atom accepts the lone pair from Serine-OH, forming a tetrahedral
boronate adduct that mimics the enzymatic transition state.

¢ Role of 3-OH/4-OMe: The 3-hydroxy group provides a secondary H-bond donor to the
"oxyanion hole" or adjacent residues, improving selectivity over the unsubstituted
phenylboronic acid.[2]

Bioisostere for Carboxylic Acids

In fragment-based drug design (FBDD), the -B(OH)2 group serves as a bioisostere for
carboxylic acids but with distinct hydrogen-bonding geometry and pKa.[2] The 3-hydroxy-4-
methoxy substitution pattern mimics the steric and electronic profile of Isovanillic acid, allowing
for scaffold hopping in lead optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321528?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

